EJR-866-81

PTP4A3 inhibition PRL-3 phosphatase enzymatic assay

EJR-866-81 is a cell-active, reversible, small-molecule inhibitor of the oncogenic phosphatase PTP4A3 (PRL-3), belonging to the iminothienopyridinedione chemical class. It was developed as a next-generation analog of JMS-053, designed to retain potent in vitro PTP4A3 inhibition while incorporating structural modifications intended to improve drug-like properties such as metabolic stability and solubility.

Molecular Formula C13H7ClN2O2S
Molecular Weight 290.721
Cat. No. B1192712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEJR-866-81
SynonymsEJR-866-81
Molecular FormulaC13H7ClN2O2S
Molecular Weight290.721
Structural Identifiers
SMILESO=C1C(C=C(C2=CC=CC=C2Cl)S3)=C3C(C(N1)=O)=N
InChIInChI=1S/C13H7ClN2O2S/c14-8-4-2-1-3-6(8)9-5-7-11(19-9)10(15)13(18)16-12(7)17/h1-5,15H,(H,16,17,18)
InChIKeyDXWKXJCHISYLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EJR-866-81 Procurement Guide: A Cell-Active PTP4A3 Phosphatase Inhibitor for Cancer Research Applications


EJR-866-81 is a cell-active, reversible, small-molecule inhibitor of the oncogenic phosphatase PTP4A3 (PRL-3), belonging to the iminothienopyridinedione chemical class [1]. It was developed as a next-generation analog of JMS-053, designed to retain potent in vitro PTP4A3 inhibition while incorporating structural modifications intended to improve drug-like properties such as metabolic stability and solubility [1][2]. EJR-866-81 demonstrates cytotoxicity against human ovarian and breast cancer cell lines and is characterized by its potent activity against both PTP4A3 and the dual-specificity phosphatase CDC25B [1][3]. This compound is intended for laboratory research use only and is not for human or veterinary therapeutic or diagnostic application.

EJR-866-81 Differentiation Analysis: Why PTP4A3 Inhibitors Are Not Interchangeable Research Tools


Direct substitution of EJR-866-81 with other PTP4A3 inhibitors, even closely related analogs within the JMS-053 series, introduces significant experimental variability due to quantifiable differences in potency, selectivity, and off-target activity profiles. For instance, while JMS-053 and its analogs EJR-866-75, EJR-866-81, and NRT-870-59 all target PTP4A3, their biochemical IC50 values span a >2.7-fold range (36.1 to 98.2 nM) under identical assay conditions, and their activity against the related phosphatase CDC25B diverges by >1.8-fold [1]. These variations can directly impact cellular pharmacodynamic responses and confound data reproducibility across studies. Furthermore, EJR-866-81 exhibits superior PTP4A3-over-PTP4A1 selectivity compared to its closest structural analog, EJR-866-75 [2]. Therefore, treating these compounds as interchangeable introduces uncontrolled variables that undermine the rigor of target validation experiments, making compound-specific procurement essential for reproducible PTP4A3 pathway interrogation.

EJR-866-81 Technical Evidence Guide: Quantitative Comparative Data vs. Closest Analogs


PTP4A3 Biochemical Potency: EJR-866-81 vs. JMS-053 and EJR-866-75

EJR-866-81 demonstrates superior biochemical potency against recombinant human PTP4A3 compared to its direct analog EJR-866-75 (IC50 = 36.1 nM vs. 98.2 nM) and is approximately equipotent to the parent compound JMS-053 (IC50 ≈ 30 nM) [1]. The compound was evaluated alongside the other JMS-053 analogs (EJR-866-75 and NRT-870-59) in head-to-head enzymatic assays, establishing a clear potency hierarchy: JMS-053 (≈30 nM) ≈ EJR-866-81 (36.1 nM) > NRT-870-59 (86.0 nM) > EJR-866-75 (98.2 nM) [1]. This quantitative ranking provides a basis for selecting EJR-866-81 when near-JMS-053-level PTP4A3 inhibition is required but with potentially improved physicochemical properties.

PTP4A3 inhibition PRL-3 phosphatase enzymatic assay IC50

CDC25B Off-Target Activity: EJR-866-81 vs. EJR-866-75

EJR-866-81 demonstrates significantly higher potency against the dual-specificity phosphatase CDC25B compared to its analog EJR-866-75, with IC50 values of 65.5 nM and 122.6 nM, respectively [1]. This 1.87-fold difference in CDC25B inhibitory activity represents a quantifiable divergence in off-target pharmacology between two structurally related PTP4A3 inhibitors. The data derive from direct comparative enzymatic assays conducted under identical conditions, enabling a controlled assessment of selectivity differences within the analog series [1].

CDC25B dual-specificity phosphatase off-target IC50

PTP4A Isoform Selectivity: EJR-866-81 vs. EJR-866-75

EJR-866-81 exhibits a distinct PTP4A isoform selectivity profile compared to its analog EJR-866-75. Concentration-response curves generated under identical assay conditions reveal that EJR-866-75 displays measurable activity against PTP4A1 at concentrations above ~300 nM, whereas EJR-866-81 shows minimal inhibition of PTP4A1 across the tested concentration range (up to 10 μM) [1]. This qualitative difference in isoform selectivity suggests that EJR-866-81 may provide cleaner PTP4A3-specific pharmacological modulation, reducing potential confounding effects from PTP4A1 inhibition in cellular and in vivo studies [1].

PTP4A1 isoform selectivity PTP4A family selectivity profile

Cellular Cytotoxicity in 3D Spheroid Models: EJR-866-81 vs. JMS-053

EJR-866-81 demonstrates comparable or enhanced cellular cytotoxicity relative to JMS-053 in physiologically relevant 3D tumor spheroid models of ovarian (OVCAR4) and breast (Hs578T) cancer [1]. In OVCAR4 ovarian cancer spheroids, EJR-866-81, EJR-866-75, and NRT-870-59 exhibited IC50 values of <20 μM, with EJR-866-81 and EJR-866-75 showing superior potency compared to JMS-053 under identical assay conditions [1]. This differential cellular activity, despite similar biochemical PTP4A3 IC50 values between EJR-866-81 and JMS-053, may reflect differences in cell permeability, intracellular target engagement, or compound stability that translate to improved functional efficacy in 3D culture systems [1].

3D spheroid cytotoxicity ovarian cancer breast cancer

EJR-866-81 Recommended Research Applications: Evidence-Based Use Cases for PTP4A3 Pathway Investigation


PTP4A3-Specific Target Validation with Minimal PTP4A1 Off-Target Interference

Researchers investigating PTP4A3 (PRL-3) oncogenic signaling pathways can utilize EJR-866-81 as a chemical probe to interrogate PTP4A3-dependent phenotypes with reduced confounding effects from PTP4A1 inhibition. Concentration-response data demonstrate that EJR-866-81 shows minimal activity against PTP4A1 up to 10 μM, whereas the analog EJR-866-75 displays detectable PTP4A1 inhibition above ~300 nM [1]. This selectivity profile makes EJR-866-81 particularly suitable for experiments requiring isoform-specific pathway dissection, such as PTP4A3 genetic knockdown validation studies, phosphoproteomic mapping of PTP4A3 substrates, and investigation of PTP4A3-specific transcriptional programs. For maximum experimental rigor, the use of the inactive congener JMS-053 as a negative control is recommended to confirm PTP4A3-dependent effects [2].

3D Tumor Spheroid Screening for PTP4A3-Dependent Cancer Cell Survival

EJR-866-81 is recommended for studies employing 3D spheroid culture models of ovarian (OVCAR4) and breast (Hs578T) cancers, where it demonstrates enhanced cytotoxic activity compared to the parent compound JMS-053 [1]. The compound's IC50 < 20 μM in these assays provides a defined working concentration range for dose-response studies. This application scenario is particularly relevant for researchers transitioning from 2D monolayer studies to more physiologically relevant 3D models that better recapitulate tumor microenvironment conditions, including hypoxia, nutrient gradients, and cell-cell interactions that may influence PTP4A3 signaling and inhibitor sensitivity. The enhanced activity in spheroids compared to JMS-053 suggests EJR-866-81 may offer improved performance in this experimental context [1].

Dual PTP4A3/CDC25B Pharmacological Profiling

For research programs investigating the intersection of PTP4A3 and CDC25B signaling in cancer biology, EJR-866-81 provides a unique pharmacological tool with defined dual inhibitory activity (PTP4A3 IC50 = 36.1 nM; CDC25B IC50 = 65.5 nM) [1]. This profile differs from EJR-866-75, which is approximately 1.87-fold less potent against CDC25B (IC50 = 122.6 nM) [1]. Researchers exploring the functional consequences of combined phosphatase inhibition—particularly in contexts where both PTP4A3 and CDC25B contribute to cell cycle progression or oncogenic transformation—may select EJR-866-81 as a probe compound. Comparative studies using EJR-866-75 (lower CDC25B activity) can help deconvolute PTP4A3-specific versus CDC25B-mediated cellular effects.

Next-Generation PTP4A3 Inhibitor Benchmarking and Structure-Activity Relationship Studies

EJR-866-81 serves as a critical reference compound for medicinal chemistry and drug discovery programs developing novel PTP4A3 inhibitors. With well-characterized biochemical and cellular activity profiles established in peer-reviewed literature, EJR-866-81 provides a benchmark for comparing the potency, selectivity, and cellular efficacy of new chemical entities targeting PTP4A3 [1][2]. Its structural features—including modifications designed to improve drug-like properties relative to JMS-053—offer a template for understanding structure-activity relationships within the iminothienopyridinedione chemotype [3]. Procurement of authenticated EJR-866-81 ensures reliable comparator data when evaluating novel PTP4A3 inhibitor candidates in enzymatic and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for EJR-866-81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.